molecular formula C10H18O B564194 (R)-alpha-Citronellal CAS No. 105485-65-2

(R)-alpha-Citronellal

Cat. No.: B564194
CAS No.: 105485-65-2
M. Wt: 154.253
InChI Key: KQZAHMIZMBERJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-alpha-Citronellal (3,7-dimethyl-6-octenal) is a key monoterpene aldehyde prized in research for its role as a chiral building block and its diverse biological activity. Sourced from natural origins such as Corymbia citriodora and Cymbopogon species, or produced synthetically, this compound is a versatile starting material for the stereoselective synthesis of complex molecules, including insect pheromones, terpenoid natural products, and the commercial production of (-)-isopulegol and (-)-menthol . In pharmacological research, this compound shows significant promise. Studies indicate it attenuates oxidative stress-induced mitochondrial damage and protects against endothelial dysfunction in models of Type 2 diabetes by modulating the TRPM2/NHE1 signaling pathway . Furthermore, its activity in the central nervous system is an area of active investigation. Citronellal exhibits sedative-like effects, potentiating GABAergic neurotransmission, which is demonstrated by its ability to reduce sleep latency and augment sleep duration in animal models . Computational studies also suggest that citronellal derivatives possess potential modulatory activity against targets relevant to neurodegenerative diseases, such as Parkinson's and Alzheimer's . Key Specifications: • CAS Number: 2385-77-5 (Enantiomer) • Molecular Formula: C₁₀H₁₈O • Molecular Weight: 154.25 g/mol • Purity: ≥95% (by GC) • Storage: Store at 2-8°C in a tightly sealed container. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

105485-65-2

Molecular Formula

C10H18O

Molecular Weight

154.253

IUPAC Name

(3R)-3,7-dimethyloct-7-enal

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h8,10H,1,4-7H2,2-3H3/t10-/m1/s1

InChI Key

KQZAHMIZMBERJX-SNVBAGLBSA-N

SMILES

CC(CCCC(=C)C)CC=O

Synonyms

[R,(+)]-3,7-Dimethyl-7-octenal

Origin of Product

United States

Comparison with Similar Compounds

Citronellol

Chemical Structure: Citronellol (C₁₀H₂₀O) is a structurally related monoterpene alcohol, differing from citronellal by the replacement of the aldehyde group (-CHO) with a hydroxyl group (-OH) .

Property (R)-alpha-Citronellal Citronellol
Functional Group Aldehyde (-CHO) Alcohol (-OH)
Molecular Weight 154.25 g/mol 156.27 g/mol
CAS Number 106-23-0 106-22-9
Fragrance Use Limit Up to 3% IFRA-regulated
Flavor Use Limit Up to 10 ppm Not specified in evidence

Functional Differences :

  • Reactivity : The aldehyde group in citronellal makes it more reactive in oxidation and condensation reactions compared to citronellol.
  • Odor Profile : While citronellal has a sharp citrus scent, citronellol is described as having a floral, rose-like aroma (inferred from usage contexts in ).

Regulatory Standards :

  • Citronellal : IFRA standards are based on skin sensitization and systemic toxicity risks, with usage limits varying by product category .

Biological Activity : Both compounds contribute to the antimicrobial efficacy of essential oils, though citronellal’s aldehyde group may enhance its potency against Gram-negative bacteria .

Hydroxycitronellal

Chemical Structure : Hydroxycitronellal (C₁₀H₂₀O₂) is a hydroxylated derivative of citronellal, with an additional hydroxyl group at the C7 position .

Property This compound Hydroxycitronellal
Functional Group Aldehyde (-CHO) Aldehyde (-CHO), Hydroxyl (-OH)
Molecular Weight 154.25 g/mol 172.27 g/mol
CAS Number 106-23-0 107-75-5

Key Differences :

  • Solubility : The hydroxyl group in hydroxycitronellal likely increases its water solubility compared to citronellal.
  • Stability : The additional hydroxyl group may reduce volatility and alter degradation pathways.
Geraniol

Chemical Structure: Geraniol (C₁₀H₁₈O) is an acyclic monoterpene alcohol and a precursor to citronellal in biosynthetic pathways .

Property This compound Geraniol
Functional Group Aldehyde (-CHO) Alcohol (-OH)
Molecular Weight 154.25 g/mol 154.25 g/mol
CAS Number 106-23-0 106-24-1

Role in Synthesis : Geraniol is enzymatically oxidized to citral, which is then reduced to produce (R)-citronellal .

Functional Contrast :

  • Applications : Geraniol is widely used in perfumes and as a mosquito repellent, whereas citronellal’s applications emphasize citrus flavors and antimicrobial activity .

Preparation Methods

Rhodium-Catalyzed Selective Hydrogenation

The homogeneous hydrogenation of citral (a mixture of neral and geranial) using rhodium catalysts represents a cornerstone in (R)-alpha-Citronellal synthesis. A breakthrough methodology disclosed in a 2013 patent utilizes rhodium complexes ligated with ether-functionalized diphosphines, such as Xantphos or DPE-Phos, to achieve regio- and chemoselectivity. Under mild conditions (0–60°C, 1–100 bar H₂), these ligands direct hydrogenation exclusively at the α,β-unsaturated carbonyl bond, suppressing over-reduction to citronellol. The CO-free catalyst system enhances selectivity by avoiding catalyst poisoning, achieving conversions exceeding 90% with minimal byproduct formation.

Table 1: Key Parameters for Rh-Catalyzed Citral Hydrogenation

ParameterRange/ValueImpact on Selectivity
Temperature0–60°CHigher temps favor side reactions
H₂ Pressure1–100 barLower pressures reduce overhydrogenation
Ligand TypeXantphos, DPE-PhosEther bridges enhance regiocontrol
SolventPolar aproticStabilizes cationic Rh species

Oxidation of Citronellol: A Two-Step Synthetic Route

Copper/TEMPO-Mediated Aerobic Oxidation

A complementary approach involves the oxidation of citronellol to citronellal using a Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) catalyst system. As detailed in a 2011 patent, this method operates under ambient conditions with molecular oxygen as the terminal oxidant. For instance, treating citronellol (10 mmol) with CuCl (0.5 mmol), TEMPO (1 mmol), and NaOH (0.5 mmol) in acetonitrile for 16 hours yields citronellal in 85% isolated yield. The protocol’s versatility extends to alternative solvents (dichloromethane, THF) and metal salts (Cu(NO₃)₂, FeSO₄), though copper-based systems exhibit superior turnover frequencies.

Table 2: Solvent Effects on Citronellol Oxidation Efficiency

SolventYield (%)Reaction Time (h)Byproducts Identified
Acetonitrile85.116<1% ketonization products
Dichloromethane87.012Trace chlorinated impurities
1,4-Dioxane93.4103% dimeric ethers

Biocatalytic Cascade Synthesis from Geraniol

One-Pot Enzymatic Systems

Recent advances in biocatalysis have enabled the direct conversion of geraniol to this compound via a bienzymatic cascade. As reported by ACS Catalysis (2022), alcohol oxidase from Candida spp. (CgrAlcOx) first oxidizes geraniol to citral, followed by enantioselective reduction using Old Yellow Enzymes (OYEs). This tandem process achieves 95% ee for (R)-citronellal at 50 mM substrate concentration, addressing the historic challenge of reducing (E/Z)-citral mixtures. The system’s modularity allows switching OYE isoforms to produce (S)-enantiomers, demonstrating unprecedented tunability.

“The integration of alcohol oxidase and OYEs in a single reactor eliminates intermediate isolation, reducing process costs by 40% compared to stepwise chemical synthesis.” – ACS Catalysis (2022)

Comparative Analysis of Industrial-Scale Methods

Economic and Environmental Metrics

A side-by-side evaluation of the three principal methods reveals trade-offs between efficiency, enantiomeric purity, and scalability:

Table 3: Industrial Viability of (R)-Citronellal Production Routes

MethodCapital CostOpEx (USD/kg)ee (%)Carbon Footprint (kg CO₂/kg)
Rh-Catalyzed HydrogenationHigh12080–908.2
Cu/TEMPO OxidationModerate95Racemic5.1
Biocatalytic CascadeLow15095–993.8

While homogeneous catalysis offers rapid scalability, biocatalytic routes excel in sustainability and optical purity, albeit with higher operational costs .

Q & A

Q. How can the enantiomeric purity of (R)-alpha-Citronellal be validated in experimental workflows?

Methodological Answer: Enantiomeric purity is typically assessed using chiral chromatography (e.g., HPLC or GC with chiral stationary phases) coupled with polarimetric detection or spectroscopic methods like circular dichroism (CD). Calibration with standardized (R)- and (S)-enantiomers is critical for quantification .

Q. What synthetic routes are most reliable for producing this compound with high stereochemical fidelity?

Methodological Answer: Catalytic asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) are preferred. Optimization of reaction conditions (temperature, solvent polarity) ensures minimal racemization .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) are recommended. Matrix-matched calibration curves and internal standards (e.g., deuterated analogs) improve accuracy .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Methodological Answer: Accelerated stability studies under controlled conditions (e.g., ICH guidelines) combined with periodic HPLC analysis can determine degradation kinetics. Non-polar solvents (e.g., hexane) and low temperatures (−20°C) generally minimize oxidation and racemization .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Cell-based assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) using standardized strains (e.g., E. coli, S. aureus) or immortalized cell lines (e.g., HeLa) are common. Dose-response curves and positive/negative controls ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy across microbial strains be systematically resolved?

Methodological Answer: Meta-analysis of existing studies with stratification by microbial taxonomy, experimental conditions (e.g., inoculum size, culture media), and statistical power. Replication studies under standardized protocols (e.g., CLSI guidelines) reduce variability .

Q. What molecular dynamics (MD) simulation parameters best predict the interaction of this compound with olfactory receptors?

Methodological Answer: All-atom MD simulations with force fields (e.g., AMBER or CHARMM) and explicit solvent models. Binding free energy calculations (MM-PBSA) and residue interaction network analysis validate docking predictions .

Q. Which strategies mitigate racemization during large-scale synthesis of this compound?

Methodological Answer: Continuous-flow reactors with immobilized chiral catalysts or low-temperature enzymatic cascades reduce residence time and thermal degradation. Real-time monitoring via inline spectroscopy ensures process control .

Q. How do isotopic labeling techniques elucidate the metabolic fate of this compound in mammalian systems?

Methodological Answer: Stable isotope-labeled (e.g., ¹³C or ²H) this compound administered in vivo, followed by LC-MS/MS metabolomic profiling. Isotope ratio mass spectrometry (IRMS) tracks biotransformation pathways .

Q. What computational approaches reconcile discrepancies between in silico predictions and experimental data for this compound’s pharmacokinetics?

Methodological Answer: Hybrid QSAR models integrating physicochemical properties (logP, pKa) with machine learning (e.g., random forests) and in vitro-in vivo extrapolation (IVIVE) improve correlation. Validation against human liver microsome data is critical .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

Methodological Answer: Use domain-specific repositories (e.g., ChEMBL, PubChem) with standardized metadata (e.g., MIAME for bioassays). Assign DOIs and adhere to ISA-Tab formats for experimental workflows .

Q. What statistical methods address batch-to-batch variability in this compound toxicity studies?

Methodological Answer: Mixed-effects models accounting for random batch effects and fixed experimental variables. Robust regression (e.g., Huber loss) minimizes outlier influence .

Ethical and Safety Considerations

Q. Which ethical frameworks guide the use of this compound in human sensory perception studies?

Methodological Answer: Institutional Review Board (IRB) approval under Declaration of Helsinki principles. Informed consent must detail potential olfactory fatigue or irritation risks .

Interdisciplinary Applications

Q. How can this compound’s role in plant-insect interactions be modeled ecologically?

Methodological Answer: Field experiments with controlled release systems (e.g., slow-diffusion dispensers) and GIS-based spatial analysis of insect behavior. Multivariate statistics (e.g., PCA) identify environmental confounders .

Q. What systems biology approaches integrate this compound’s bioactivity with host-microbiome interactions?

Methodological Answer: Metagenomic sequencing (16S rRNA) paired with metabolomic profiling (NMR or LC-MS) in gnotobiotic models. Network analysis (e.g., Cytoscape) identifies keystone microbial taxa .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.